molecular formula C22H46N4O10 B1666420 Azido-PEG10-amine CAS No. 912849-73-1

Azido-PEG10-amine

Cat. No.: B1666420
CAS No.: 912849-73-1
M. Wt: 526.6 g/mol
InChI Key: RMNAJNJBCBFOKX-UHFFFAOYSA-N
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Description

Azido-PEG10-amine is a bifunctional crosslinker with ten polyethylene glycol units. It contains both an azide group and an amine group, making it highly versatile in chemical reactions. The azide group can participate in copper-catalyzed Click Chemistry reactions with alkynes, dibenzocyclooctyne, and bicyclononyne moieties to form triazole groups. The amine group can react with carboxylic acids, activated N-hydroxysuccinimide esters, and other carbonyl compounds .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The azide group of Azido-PEG10-amine can participate in copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN moieties to form triazole groups . The amine group can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . These interactions allow this compound to bind with various enzymes, proteins, and other biomolecules, altering their properties and functions.

Cellular Effects

Given its ability to form triazole groups and react with various biomolecules, it is likely that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its azide and amine groups. The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azido-PEG10-amine is synthesized through a series of chemical reactions involving polyethylene glycolThe reaction conditions often involve the use of solvents like dichloromethane, dimethyl sulfoxide, and dimethylformamide, with temperatures maintained at room temperature to slightly elevated levels .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is purified through techniques like column chromatography and recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46N4O10/c23-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-25-26-24/h1-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNAJNJBCBFOKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399244
Record name Azido-PEG-amine (n=10)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912849-73-1
Record name Azido-PEG-amine (n=10)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azido-PEG10-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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